![molecular formula C23H54N6O26S3 B14784940 5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate](/img/structure/B14784940.png)
5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neomycin sulfate is an aminoglycoside antibiotic that displays bactericidal activity against Gram-negative aerobic bacilli and some anaerobic bacilli where resistance has not yet arisen . It is generally not effective against Gram-positive bacilli and anaerobic Gram-negative bacilli . Neomycin sulfate is commonly used in topical and oral formulations, including creams, ointments, and eyedrops . It was discovered in 1949 by microbiologist Selman Waksman and his student Hubert Lechevalier at Rutgers University .
準備方法
Neomycin sulfate is primarily biosynthesized by the bacterium Streptomyces fradiae through fermentation . The synthesis requires specific nutrient conditions in either stationary or submerged aerobic conditions . The compound is then isolated and purified from the bacterium . Industrial production methods involve optimizing fermentation conditions to enhance yield, such as using atmospheric and room temperature plasma mutagenesis and fermentation medium optimization .
化学反応の分析
Neomycin sulfate undergoes various chemical reactions, including acetylation and hydrolysis . During fermentation, acetylation of neomycin A, B, and C occurs, lowering the antibiotic potency . Acid hydrolysis of neomycin B yields neomycin A and neobiosamine B, while hydrolysis of neomycin C yields neomycin A and neobiosamine C . Common reagents used in these reactions include acids and bases for hydrolysis and acetylation agents . Major products formed from these reactions include neobiosamine B and C .
科学的研究の応用
Neomycin sulfate has a wide range of scientific research applications. It is used in the prevention of bacterial contamination of cell cultures and is highly active against Gram-negative bacteria . It is also used in combination with other antibiotics for the treatment of bacterial infections in the external auditory canal and inflammatory conditions in the eye . Additionally, neomycin sulfate has been repurposed as a prophylactic and therapeutic agent against respiratory viruses like influenza A and SARS-CoV-2 . In research, it is used to inhibit phospholipase C and DNase I induced DNA degradation .
作用機序
Neomycin sulfate exerts its pharmacological effects primarily by inhibiting bacterial protein synthesis . It binds to the 30S ribosomal units of susceptible bacteria, causing inhibition of protein synthesis and consequently errors in the transcription of genetic codes . This leads to the suppression of bacterial growth and survival . Neomycin sulfate is active against both Gram-positive and Gram-negative organisms .
類似化合物との比較
Neomycin sulfate is part of the aminoglycoside class of antibiotics, which includes other compounds such as gentamicin, tobramycin, and amikacin . Compared to these similar compounds, neomycin sulfate is unique in its specific activity against Gram-negative aerobic bacilli and some anaerobic bacilli . Other similar compounds include neomycin A (neamine) and neomycin C, which are structurally related but differ in activity .
特性
分子式 |
C23H54N6O26S3 |
|---|---|
分子量 |
926.9 g/mol |
IUPAC名 |
5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate |
InChI |
InChI=1S/C23H46N6O13.3H2O4S.H2O/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4;/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4);1H2 |
InChIキー |
WHAGUNPVKDUVFV-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14784858.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14784865.png)
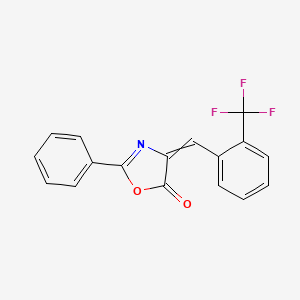
![6,6'-Di-tert-butyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14784872.png)
![N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B14784886.png)
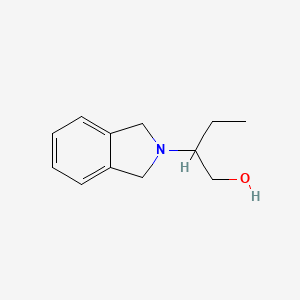
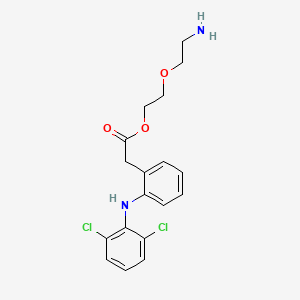
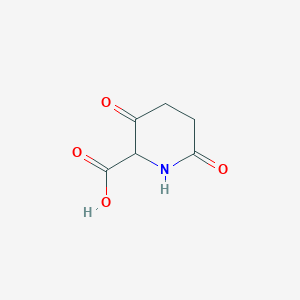
![1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14784923.png)
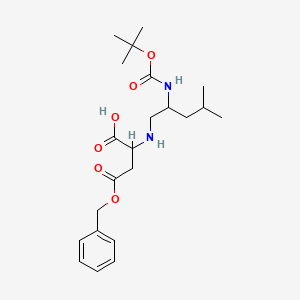
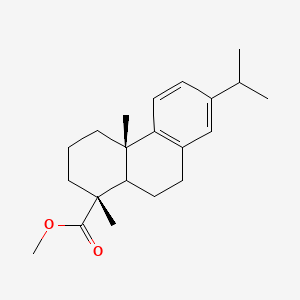
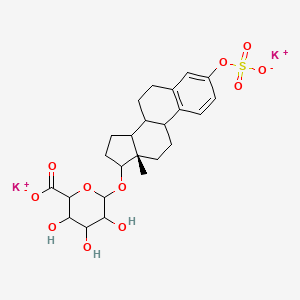
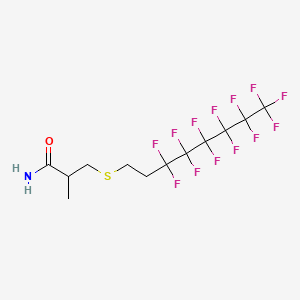
![2-amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14784956.png)
